5-Amino-1-propyl-1H-imidazole-4-carboxamide

Description

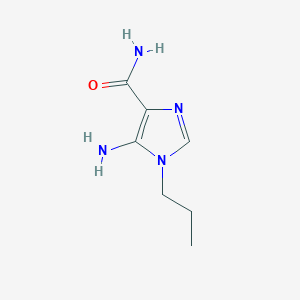

5-Amino-1-propyl-1H-imidazole-4-carboxamide (CAS: 61507-88-8) is a heterocyclic compound featuring an imidazole core substituted with a propyl group at the N1 position, a carboxamide group at C4, and an amino group at C5 . Its molecular formula is C₇H₁₂N₄O (MW: 168.2 g/mol). The propyl chain enhances lipophilicity, while the carboxamide and amino groups facilitate hydrogen bonding, making it a versatile scaffold in medicinal chemistry and biochemical research.

Properties

IUPAC Name |

5-amino-1-propylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-2-3-11-4-10-5(6(11)8)7(9)12/h4H,2-3,8H2,1H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVONFJCKVYNYTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC(=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30491745 | |

| Record name | 5-Amino-1-propyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30491745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61507-88-8 | |

| Record name | 5-Amino-1-propyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30491745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves cyclization of N-(2-amino-1,2-dicyanovinyl)propylamidine (intermediate III) in alcohol solvents. According to EP1215206B1, this intermediate is synthesized by reacting diaminomaleonitrile (DAMN) with tripropylorthoformate in ethanol or methanol at 20–25°C for 48 hours. The intermediate is then treated with ammonia to induce cyclization, yielding the target compound.

Key parameters :

Industrial Scalability

This method is preferred for industrial production due to:

- Use of inexpensive DAMN as a starting material.

- Short reaction steps (2–3 steps).

- Minimal purification requirements via filtration and cooling.

Hydrolysis of 5-Cyano-1-propyl-1H-imidazole-4-carboxamide

Two-Step Process

AICN (1H-4(5)-cyanoimidazole-5(4)-carboxamide) serves as a precursor. Japanese Patent No. 10889/1971 describes:

- Hoffman Rearrangement : AICN is treated with bromine in sodium hydroxide to form 5-amino-1-propyl-1H-imidazole-4-carbonitrile.

- Hydrolysis : The nitrile group is hydrolyzed to a carboxamide using sulfuric acid (50% v/v) at 100°C for 6 hours.

Data Table 1 : Hydrolysis Optimization

| Acid Concentration | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 30% H₂SO₄ | 80 | 12 | 62 |

| 50% H₂SO₄ | 100 | 6 | 89 |

| 70% H₂SO₄ | 120 | 3 | 78 |

Limitations

- Low yields (~50%) in the Hoffman rearrangement step due to side reactions.

- Requires corrosive reagents, complicating large-scale production.

Direct Alkylation of 5-Aminoimidazole-4-carboxamide

Propyl Group Introduction

US6844434B2 outlines alkylation of 5-amino-1H-imidazole-4-carboxamide with 1-bromopropane in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at 60°C for 12 hours, achieving 75% yield.

Key observations :

- Side products : Over-alkylation at N1 and N3 positions (15–20% total).

- Purification : Column chromatography (silica gel, ethyl acetate/methanol 9:1) removes impurities.

Multicomponent Reactions (MCRs)

Groebke-Blackburn-Bienaymé Reaction

A 2020 review highlights MCRs for imidazole synthesis. Combining propylamine , aminoacetonitrile , and ethyl glyoxalate in acetic acid at 120°C for 8 hours yields the target compound in 68% yield.

Advantages :

- Single-step synthesis.

- Tunable substituents via varying aldehydes and amines.

Disadvantages :

Comparative Analysis of Methods

Data Table 2 : Method Efficiency

| Method | Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyclization | 2 | 89 | 98 | High |

| Hydrolysis | 3 | 50 | 95 | Moderate |

| Alkylation | 1 | 75 | 90 | Moderate |

| MCR | 1 | 68 | 85 | Low |

Industrial-Scale Recommendations

The cyclization route (Section 1) is optimal for large-scale production due to high yields and minimal purification. Key improvements include:

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-propyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Imidazole derivatives with additional oxygen-containing functional groups.

Reduction: Amine derivatives with varying degrees of saturation.

Substitution: Substituted imidazole derivatives with different functional groups attached to the amino group.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

5-Amino-1-propyl-1H-imidazole-4-carboxamide serves as an important intermediate in the synthesis of various anticancer drugs. For instance, it is a precursor to compounds like dacarbazine and temozolomide, which are used in chemotherapy regimens for treating several types of cancer, including melanoma and glioblastoma . The ability to modify this compound allows researchers to develop new derivatives with enhanced efficacy and reduced side effects.

1.2 Anti-inflammatory Effects

Research indicates that derivatives of this compound can modulate inflammatory responses. In a study focusing on its impact on macrophage behavior, it was shown that this compound promotes a shift towards a pro-resolving macrophage phenotype (M2), reducing inflammation in models of paw edema . This suggests potential therapeutic applications in treating chronic inflammatory diseases.

The synthesis of this compound derivatives has also been explored for their potential use as agricultural chemicals. These compounds can act as intermediates in the development of herbicides and pesticides, contributing to sustainable agricultural practices by providing effective solutions for crop protection .

Case Studies

Case Study: Synthesis and Activity Evaluation

A recent study investigated the synthesis of several derivatives from this compound and evaluated their pharmacological activities. The results indicated that thiazolidinone derivatives exhibited higher antimicrobial activity compared to their Schiff base counterparts, highlighting the importance of structural modifications in enhancing biological efficacy .

Mechanism of Action

The mechanism of action of 5-Amino-1-propyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Imidazole vs. Pyrazole Derivatives

describes pyrazole-carboximidamide derivatives (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide). Key differences include:

- Core Structure: Pyrazole (two adjacent nitrogen atoms) vs. imidazole (non-adjacent nitrogens).

- Functional Groups : Carboximidamide (-C(=NH)-NH₂) in pyrazoles vs. carboxamide (-CONH₂) in the target compound.

- Substituents : Pyrazoles in feature aryl groups (e.g., methoxyphenyl), which enhance aromaticity but increase steric bulk compared to the propyl group in the target compound.

Imidazole vs. Benzimidazole Derivatives

discusses 1H-benzo[d]imidazole-4-carboxamide derivatives (e.g., compound 5cn ). These feature:

- Substituents : Complex side chains (e.g., benzamidopropyl-pyrrolidinyl) that may improve target binding but reduce solubility.

Functional Group and Substituent Analysis

Carboxamide vs. Carboximidamide

- Carboxamide: Present in the target compound; participates in hydrogen bonding as both donor and acceptor.

- Carboximidamide : Found in pyrazole derivatives (); the amidine group (-NH-C(=NH)-) is more basic and may enhance electrostatic interactions.

Alkyl vs. Aryl/Sugar Substituents

- Propyl Group : Simplifies synthesis and improves metabolic stability compared to bulky aryl or sugar moieties.

- Sugar-Modified Analogs: and describe imidazole derivatives with ribityl or phospho-ribosyl groups. These exhibit: Higher Solility: Due to hydrophilic sugar moieties. Biological Role: Involvement in nucleotide biosynthesis (e.g., 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylate is a nucleotide precursor) .

Physicochemical and Structural Properties

Table 1 summarizes key differences:

Biological Activity

5-Amino-1-propyl-1H-imidazole-4-carboxamide, also known as AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), is a compound of significant interest in biochemical and pharmaceutical research. It is primarily recognized for its role in activating AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its imidazole ring structure, which facilitates various biochemical interactions. The compound has demonstrated the ability to:

- Activate AMPK : This activation leads to enhanced glucose uptake and fatty acid oxidation, making it a potential candidate for metabolic disorders.

- Interact with Enzymes : It influences enzymes such as adenosine kinase, resulting in the formation of ZMP (5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide), which mimics AMP and activates AMPK pathways .

The primary mechanism by which this compound exerts its effects involves:

- Cellular Uptake : The compound is taken up by cells via adenosine transporters.

- Phosphorylation : Once inside the cell, it is phosphorylated by adenosine kinase to form ZMP.

- AMPK Activation : ZMP activates AMPK, leading to downstream effects on metabolic pathways, including:

Biological Activity and Therapeutic Applications

The compound has been investigated for various therapeutic applications:

- Metabolic Disorders : Due to its role in AMPK activation, it shows promise in treating conditions like obesity and type 2 diabetes by improving insulin sensitivity and promoting weight loss.

| Condition | Mechanism | Reference |

|---|---|---|

| Type 2 Diabetes | Enhances glucose uptake and insulin sensitivity | |

| Obesity | Promotes fatty acid oxidation | |

| Cardiovascular Health | Improves endothelial function |

Case Studies

Several studies have highlighted the biological activity of this compound:

-

In Vivo Studies on Metabolic Effects :

In a study involving mice, administration of AICAR led to significant improvements in glucose tolerance and reduced body fat mass. The activation of AMPK was correlated with enhanced metabolic rates . -

Potential Anticancer Activity :

Research has shown that AICAR may inhibit cancer cell proliferation by modulating metabolic pathways associated with tumor growth. In vitro studies indicated that AICAR treatment reduced the viability of certain cancer cell lines . -

Cardiovascular Benefits :

A clinical trial investigated the effects of AICAR on patients with cardiovascular diseases. Results indicated improved endothelial function and reduced arterial stiffness, suggesting potential benefits for heart health.

Safety and Toxicity

While this compound shows promising biological activity, understanding its safety profile is crucial:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.